![molecular formula C13H20N4OS B11062667 8,8-dimethyl-3-(propan-2-yl)-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11062667.png)
8,8-dimethyl-3-(propan-2-yl)-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ISOPROPYL-8,8-DIMETHYL-1,2,3,4,8,9-HEXAHYDRO-5H-PYRIMIDO[5,4-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE is a complex organic compound with a unique structure that combines elements of pyrimidine and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ISOPROPYL-8,8-DIMETHYL-1,2,3,4,8,9-HEXAHYDRO-5H-PYRIMIDO[5,4-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE typically involves multi-step organic reactions. The process starts with the preparation of the pyrimidine and thiazole precursors, followed by their condensation under specific conditions to form the desired compound. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-ISOPROPYL-8,8-DIMETHYL-1,2,3,4,8,9-HEXAHYDRO-5H-PYRIMIDO[5,4-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium hydroxide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-ISOPROPYL-8,8-DIMETHYL-1,2,3,4,8,9-HEXAHYDRO-5H-PYRIMIDO[5,4-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-ISOPROPYL-8,8-DIMETHYL-1,2,3,4,8,9-HEXAHYDRO-5H-PYRIMIDO[5,4-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
When compared to similar compounds, 3-ISOPROPYL-8,8-DIMETHYL-1,2,3,4,8,9-HEXAHYDRO-5H-PYRIMIDO[5,4-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE stands out due to its unique combination of pyrimidine and thiazole rings. Similar compounds include:
Pyrimidine derivatives: Known for their roles in DNA and RNA synthesis.
Thiazole derivatives: Often used in pharmaceuticals for their antimicrobial and anti-inflammatory properties.
This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C13H20N4OS |
|---|---|
Molecular Weight |
280.39 g/mol |
IUPAC Name |
4,4-dimethyl-11-propan-2-yl-5-thia-2,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),6-dien-8-one |
InChI |
InChI=1S/C13H20N4OS/c1-8(2)16-5-9-10(14-7-16)17-6-13(3,4)19-12(17)15-11(9)18/h8,14H,5-7H2,1-4H3 |
InChI Key |
HPSKYGDKWQUKTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2=C(NC1)N3CC(SC3=NC2=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


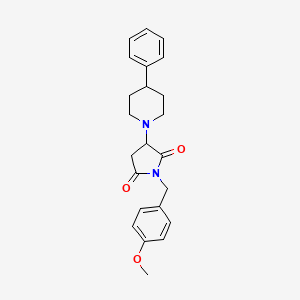
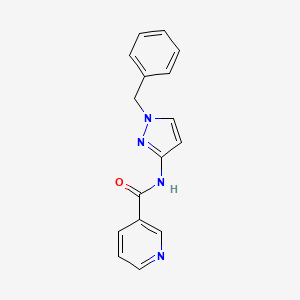
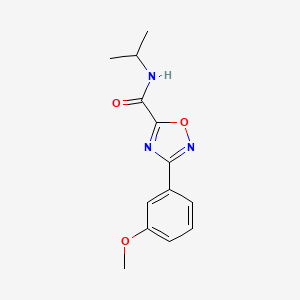
![3-({[4-(2-Pyridyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid](/img/structure/B11062608.png)
![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11062624.png)
![ethyl (4-{[(2,4-dichlorophenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11062631.png)
![7'-Amino-1-(2-chlorobenzyl)-2'-[(2-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-D]pyrimidine]-6'-carbonitrile](/img/structure/B11062636.png)
![N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B11062642.png)
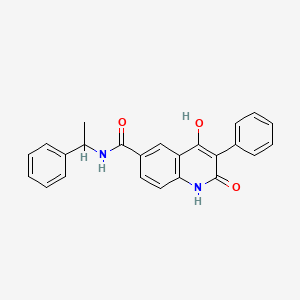
![3-(2,4-dichlorophenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11062658.png)
![Diethyl 5,5'-[(3-methylthiophen-2-yl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B11062659.png)
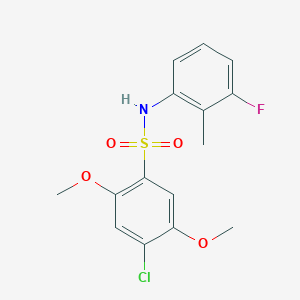
![1-(2-Morpholin-4-YL-2-oxoethyl)-2'-phenyl-6',7',8',9',9A',9B'-hexahydrospiro[indole-3,4'-pyrrolo[3,4-A]indolizine]-1',2,3'(1H,2'H,3A'H)-trione](/img/structure/B11062669.png)
![4-methyl-N-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}benzamide](/img/structure/B11062674.png)
